2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol
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Overview
Description
2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol is a heterocyclic compound with the molecular formula C5H11N5O It is characterized by the presence of a pyrazole ring substituted with amino groups and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol typically involves the reaction of 4,5-diamino-1H-pyrazole with ethylene oxide or ethylene glycol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and catalysts. The reaction mixture is typically subjected to purification steps, such as crystallization or chromatography, to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The amino groups on the pyrazole ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol involves its interaction with specific molecular targets. The amino groups on the pyrazole ring can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Amino-1H-pyrazol-1-yl)ethanol
- 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile
- 2-Amino-4-(1H-pyrazol-1-yl)pyrimidine derivatives
Uniqueness
2-((4,5-Diamino-1H-pyrazol-1-yl)amino)ethanol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H11N5O |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-[(4,5-diaminopyrazol-1-yl)amino]ethanol |
InChI |
InChI=1S/C5H11N5O/c6-4-3-9-10(5(4)7)8-1-2-11/h3,8,11H,1-2,6-7H2 |
InChI Key |
HLGSZNAYNGFZOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C(=C1N)N)NCCO |
Origin of Product |
United States |
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